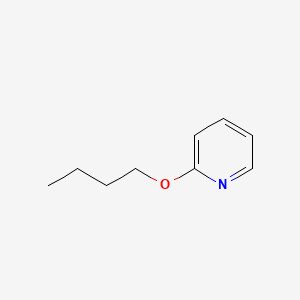

2-Butoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-butoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-2-3-8-11-9-6-4-5-7-10-9/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLSKXBALZCMCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181793 | |

| Record name | Butyl 2-pyridyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27361-16-6 | |

| Record name | 2-Butoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27361-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl 2-pyridyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027361166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27361-16-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30253 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butyl 2-pyridyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 2-pyridyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Butoxypyridine from 2-Chloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-butoxypyridine from 2-chloropyridine, a reaction of significant interest in medicinal chemistry and materials science. The primary method detailed is the Williamson ether synthesis, a robust and widely utilized method for the formation of ethers. This document includes detailed experimental protocols, a summary of reaction parameters, and a discussion of the underlying chemical principles.

Introduction to the Williamson Ether Synthesis

The synthesis of this compound from 2-chloropyridine is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion acts as the nucleophile, attacking the electrophilic carbon atom of an organohalide and displacing the halide leaving group.[1][2][3][4] In this specific case, the butoxide ion (CH₃CH₂CH₂CH₂O⁻) displaces the chloride ion from the 2-position of the pyridine ring.

The general transformation can be represented as follows:

The reaction is typically carried out in the presence of a strong base to deprotonate the butanol, forming the butoxide nucleophile in situ, or by using a pre-formed alkali metal butoxide salt.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound.

Protocol 1: Synthesis using Potassium Hydroxide in n-Butanol

This protocol is adapted from a patented procedure and offers a straightforward method using readily available reagents.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of this compound.

Materials:

-

2-Chloropyridine

-

n-Butanol

-

Potassium hydroxide (KOH)

-

Deionized water

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-chloropyridine and n-butanol.

-

While stirring, add potassium hydroxide pellets to the mixture.

-

Heat the reaction mixture to 100°C and maintain this temperature for 12 hours, with continuous stirring.

-

Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), until the 2-chloropyridine is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the precipitated potassium chloride.

-

Wash the filter cake with a small amount of n-butanol.

-

Combine the filtrate and the washings and remove the excess n-butanol under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation.

Alternative Protocol: Using Sodium Butoxide

This protocol utilizes pre-formed sodium butoxide, which can lead to a more controlled reaction.

Reaction Scheme:

Caption: Synthesis of this compound using sodium butoxide.

Materials:

-

2-Chloropyridine

-

Sodium butoxide

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF))

-

Deionized water

-

Ether or Ethyl Acetate

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Schlenk flask or a flame-dried round-bottom flask with a reflux condenser and magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column or distillation apparatus

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve sodium butoxide in the chosen anhydrous solvent.

-

To this solution, add 2-chloropyridine dropwise at room temperature with stirring.

-

After the addition is complete, heat the reaction mixture to a suitable temperature (typically between 80-120°C) and monitor the reaction by TLC or GC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by carefully adding deionized water.

-

Extract the aqueous mixture with an organic solvent such as ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Data Presentation

Reaction Parameters and Yields

| Parameter | Protocol 1 (KOH in n-Butanol) | Protocol 2 (Sodium Butoxide) |

| Base | Potassium Hydroxide | Sodium Butoxide |

| Solvent | n-Butanol | DMF, DMSO, or THF |

| Temperature | 100°C | 80-120°C |

| Reaction Time | ~12 hours | Variable (monitor by TLC/GC) |

| Typical Yield | High (approaching completion) | Generally high (specifics depend on conditions) |

Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Boiling Point | 200 °C | [5] |

| Appearance | Colorless to yellow liquid | |

| ¹H NMR | Data not available in the search results. | |

| ¹³C NMR | Data not available in the search results. | |

| IR Spectrum | Data not available in the search results. |

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Alternative Synthetic Approaches

While the Williamson ether synthesis is the most common method, other approaches can be considered, particularly for library synthesis or process optimization.

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) can be employed to facilitate the reaction between the aqueous butoxide solution and the organic phase containing 2-chloropyridine. A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is a typical phase-transfer catalyst. This method can sometimes offer milder reaction conditions and easier work-up.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the rate of the Williamson ether synthesis, often leading to shorter reaction times and improved yields.[6][7][8][9] The reaction is typically carried out in a sealed vessel in a microwave reactor, allowing for rapid heating of the solvent and reactants.

Conclusion

The synthesis of this compound from 2-chloropyridine is a well-established transformation primarily achieved through the Williamson ether synthesis. The choice of base and solvent system can be adapted to suit laboratory scale or process chemistry needs. While detailed spectroscopic characterization data for the final product was not available in the conducted searches, the provided protocols offer a solid foundation for researchers to produce and purify this valuable compound. Further optimization and exploration of alternative methods like phase-transfer catalysis and microwave-assisted synthesis may offer advantages in terms of reaction efficiency and green chemistry principles.

References

- 1. 2-tert-Butylpyridine [webbook.nist.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. byjus.com [byjus.com]

- 5. This compound | 27361-16-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions [orgchemres.org]

- 7. researchgate.net [researchgate.net]

- 8. rroij.com [rroij.com]

- 9. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 2-Butoxypyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic methodologies for preparing 2-butoxypyridine and its derivatives. This class of compounds holds significant interest in medicinal chemistry and materials science due to their unique physicochemical properties and potential biological activities. This document details key synthetic strategies, presents comparative quantitative data, and provides explicit experimental protocols for the synthesis of these valuable molecules.

Core Synthetic Strategies

The synthesis of this compound derivatives primarily relies on the functionalization of the pyridine ring, with the introduction of the butoxy group at the C-2 position being a key transformation. The principal methods employed include Nucleophilic Aromatic Substitution (SNAr), and multi-step synthetic sequences starting from readily available pyridine precursors.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone for the synthesis of this compound. This reaction typically involves the displacement of a halide (commonly chloride or bromide) from the 2-position of the pyridine ring by a butoxide nucleophile. The electron-withdrawing nature of the pyridine nitrogen activates the C-2 and C-4 positions towards nucleophilic attack, making this a highly effective and regioselective method.[1][2][3]

A common approach is the reaction of 2-chloropyridine with sodium butoxide, generated in situ from butanol and a strong base like sodium hydride or sodium metal. The reactivity of the halogen at the 2-position of the pyridine ring is generally higher towards nucleophilic substitution compared to other positions.[4]

Experimental Protocol: Synthesis of this compound via SNAr

-

Materials: 2-Chloropyridine, n-butanol, sodium hydride (60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF).

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon), add n-butanol (1.5 equivalents) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases, to form sodium butoxide.

-

To this solution, add 2-chloropyridine (1.0 equivalent) dropwise.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench cautiously with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

-

Multi-Step Synthesis from 2-Chloropyridine

For the synthesis of more complex, substituted this compound derivatives, a multi-step approach starting from 2-chloropyridine is often employed. A patented method outlines a five-step sequence involving:[5]

-

Nitrogen Oxidation: 2-chloropyridine is oxidized to 2-chloropyridine-N-oxide.

-

Etherification: The N-oxide is then reacted with a butoxide source to introduce the butoxy group.

-

Nitration: The this compound-N-oxide is nitrated to introduce a nitro group, typically at the 4-position.

-

Halogenation: The nitro group can be replaced by a halogen.

-

Deoxygenation: The N-oxide is reduced to the corresponding pyridine.

This sequence allows for the introduction of various substituents onto the pyridine ring, providing access to a diverse range of this compound derivatives.

Experimental Protocol: Representative Etherification of 2-Chloropyridine-N-oxide

-

Materials: 2-Chloropyridine-N-oxide, sodium butoxide, anhydrous dimethylformamide (DMF).

-

Procedure:

-

Dissolve 2-chloropyridine-N-oxide (1.0 equivalent) in anhydrous DMF.

-

Add sodium butoxide (1.1 equivalents) portion-wise at room temperature.

-

Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for several hours, monitoring by TLC.

-

After completion, cool the reaction and pour it into ice-water.

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic extracts, dry, and concentrate.

-

Purify the resulting this compound-N-oxide by recrystallization or column chromatography.[5]

-

Quantitative Data Summary

The choice of synthetic route can significantly impact the yield and purity of the final product. The following table summarizes typical yields for the synthesis of this compound derivatives via the SNAr pathway.

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Chloropyridine | n-BuOH, NaH | THF | Reflux | 4-8 | 75-90 | General SNAr |

| 2-Bromopyridine | n-BuOH, K2CO3 | DMF | 100 | 12 | 70-85 | General SNAr |

| 2-Fluoropyridine | n-BuOH, NaH | THF | Room Temp | 2-4 | >90 | General SNAr |

Visualizing Synthetic Pathways

To better illustrate the logical flow of the synthetic strategies, the following diagrams are provided in the DOT language for Graphviz.

Synthetic Workflow for this compound via SNAr

Caption: SNAr synthesis of this compound.

Multi-Step Synthesis of Substituted this compound Derivatives

Caption: Multi-step synthesis of this compound derivatives.

Conclusion

The synthesis of this compound derivatives is well-established, with Nucleophilic Aromatic Substitution representing the most direct and efficient route to the parent compound. For the preparation of more complex, substituted analogues, multi-step sequences provide the necessary versatility. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute the synthesis of this important class of molecules. Further optimization of reaction conditions and exploration of novel catalytic systems may lead to even more efficient and sustainable synthetic methods in the future.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Butoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-butoxypyridine. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound as a building block or intermediate in synthetic chemistry. This document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies for property determination, and presents a logical workflow for its synthesis.

Core Physical and Chemical Properties

This compound, also known as butyl 2-pyridyl ether, is a colorless to yellow clear liquid. It is important to distinguish the straight-chain n-butyl isomer from its tert-butyl isomer, as their physical properties differ significantly. The data presented here pertains to the n-butyl isomer unless otherwise specified.

General and Physical Properties

The following table summarizes the key physical and identifying properties of this compound and its tert-butyl isomer for comparison.

| Property | This compound (n-butyl) | 2-tert-Butoxypyridine |

| CAS Number | 27361-16-6[1] | 83766-88-5[2][3][4] |

| Molecular Formula | C₉H₁₃NO | C₉H₁₃NO[2][4] |

| Molecular Weight | 151.21 g/mol [2] | 151.21 g/mol [2][3] |

| Appearance | Colorless to Yellow clear liquid[1] | Colorless to Light yellow to Light orange clear liquid |

| Boiling Point | 200 °C[1] | 88 °C at 100 mmHg[3] |

| Density | 0.97 g/cm³ (at 20°C) | 0.96 g/cm³ (at 20°C) |

| Refractive Index | 1.48 | Not available |

| Flash Point | 75 °C[1] | Not available |

| Solubility | Soluble in most organic solvents. | Soluble in most organic solvents. |

Chemical and Safety Properties

This table outlines the chemical reactivity and safety information for this compound.

| Property | Value / Information |

| Chemical Structure | A pyridine ring substituted at the 2-position with a butoxy group. |

| Synonyms | Butyl 2-Pyridyl Ether[1] |

| Purity | >97.0% (GC)[1] |

| Stability | Stable under normal temperatures and pressures.[5] |

| Reactivity | The pyridine ring can undergo electrophilic substitution, though it is less reactive than benzene. The alkoxy group can be cleaved under strong acidic conditions. 2-Alkoxypyridines can undergo C-H polyfluoroarylation. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[1] Keep container tightly closed. |

| Hazard Statements | H227: Combustible liquid[1], H315: Causes skin irritation, H319: Causes serious eye irritation |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P403+P235: Store in a well-ventilated place. Keep cool.[1] P501: Dispose of contents/container to an approved waste disposal plant.[1] |

Predicted Spectral Data

| Spectroscopy | Predicted Data |

| ¹H NMR | Aromatic protons on the pyridine ring are expected in the range of δ 6.5-8.5 ppm. The methylene protons of the butoxy group adjacent to the oxygen are predicted to be around δ 4.3 ppm. The other methylene and the terminal methyl protons of the butyl chain will appear further upfield, between δ 0.9-1.8 ppm. |

| ¹³C NMR | The carbon atom of the pyridine ring attached to the oxygen is expected to have a chemical shift in the range of δ 160-165 ppm. The other aromatic carbons will appear between δ 110-150 ppm. The methylene carbon of the butoxy group adjacent to the oxygen is predicted to be around δ 68 ppm, with the other aliphatic carbons appearing between δ 10-35 ppm. |

| IR Spectroscopy | Characteristic peaks for the C-O-C ether linkage are expected around 1250-1000 cm⁻¹. Aromatic C-H stretching vibrations should appear above 3000 cm⁻¹, while aromatic C=C and C=N stretching vibrations will be observed in the 1600-1450 cm⁻¹ region. Aliphatic C-H stretching will be present just below 3000 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z 151. Common fragmentation patterns would involve the loss of the butyl group (M-57) or butene (M-56) via McLafferty rearrangement, and cleavage of the ether bond. |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the determination of its key physical properties.

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for preparing ethers from an alkoxide and a primary alkyl halide. In this case, this compound can be synthesized from 2-chloropyridine and sodium butoxide.

Materials and Reagents:

-

2-Chloropyridine

-

Sodium metal

-

Anhydrous n-butanol

-

Anhydrous toluene (or another suitable high-boiling inert solvent)

-

Distilled water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Preparation of Sodium Butoxide: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add freshly cut sodium metal to anhydrous n-butanol under a nitrogen atmosphere. The mixture is stirred until all the sodium has reacted to form sodium butoxide.

-

Reaction with 2-Chloropyridine: To the freshly prepared sodium butoxide solution, add anhydrous toluene. Heat the mixture to reflux. Add a solution of 2-chloropyridine in anhydrous toluene dropwise from the dropping funnel over a period of 1-2 hours.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the consumption of the starting materials.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and add more water to dissolve the inorganic salts.

-

Extraction: Separate the organic layer. Extract the aqueous layer with toluene or another suitable organic solvent (e.g., diethyl ether or ethyl acetate) two to three times.

-

Washing and Drying: Combine the organic layers and wash them with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

-

Thiele tube or a small beaker with a high-boiling point oil (e.g., mineral oil or silicone oil)

-

Thermometer

-

Small test tube

-

Capillary tube sealed at one end

-

Heating source (e.g., Bunsen burner or hot plate)

-

Stand and clamp

Procedure:

-

Fill the small test tube with 2-3 mL of this compound.

-

Place the capillary tube, with its open end down, into the test tube containing the liquid.

-

Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

-

Suspend the assembly in the Thiele tube or oil bath, making sure the heat-transfer liquid is above the level of the sample but below the opening of the test tube.

-

Gently heat the apparatus. As the temperature rises, a slow stream of bubbles will emerge from the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Determination of Density

Density is the mass per unit volume of a substance.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Water bath for temperature control

Procedure:

-

Clean and dry the pycnometer thoroughly and weigh it accurately on an analytical balance (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20°C). Ensure the pycnometer is completely full, with no air bubbles.

-

Wipe the outside of the pycnometer dry and weigh it again (m₂).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with this compound and repeat the process of bringing it to the desired temperature in the water bath.

-

Wipe the outside dry and weigh the pycnometer filled with the sample (m₃).

-

The density of the liquid can be calculated using the following formula: Density of liquid = [(m₃ - m₁) / (m₂ - m₁)] × Density of water at the measurement temperature.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Dropper

Procedure:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Ensure the prism of the refractometer is clean and dry.

-

Using a clean dropper, place a few drops of this compound onto the prism.

-

Close the prism and allow the liquid to spread evenly.

-

Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature (e.g., 20°C).

-

Look through the eyepiece and adjust the control to bring the boundary line between the light and dark fields into sharp focus.

-

Adjust the compensator to remove any color fringe from the boundary line.

-

Align the boundary line with the crosshairs in the eyepiece.

-

Read the refractive index from the scale.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information in the searched scientific literature detailing any specific interactions of this compound with biological signaling pathways. Its primary application appears to be as a chemical intermediate in organic synthesis. While some pyridine derivatives exhibit biological activity, the toxicological and pharmacological profiles of this compound have not been extensively studied. Researchers should handle this compound with appropriate safety precautions as outlined in the safety data sheet.

Visualizations

Experimental Workflow: Williamson Ether Synthesis of this compound

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound | 27361-16-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. 83766-88-5|2-(tert-Butoxy)pyridine|BLD Pharm [bldpharm.com]

- 3. 2-(tert-Butoxy)pyridine | 83766-88-5 [sigmaaldrich.com]

- 4. 2-(tert-butoxy)pyridine | CymitQuimica [cymitquimica.com]

- 5. 2-Methoxypyridine(1628-89-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Spectroscopic Profile of 2-Butoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Butoxypyridine, a heterocyclic aromatic ether. Due to the limited availability of public experimental spectra, this guide presents predicted data based on established spectroscopic principles, alongside detailed experimental protocols for acquiring such data. This document is intended to serve as a valuable resource for the characterization and analysis of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data for analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.1-8.2 | Doublet of doublets (dd) | 1H | H6 (proton on C6) |

| ~7.5-7.6 | Triplet of doublets (td) | 1H | H4 (proton on C4) |

| ~6.8-6.9 | Doublet of doublets (dd) | 1H | H3 (proton on C3) |

| ~6.7-6.8 | Doublet (d) | 1H | H5 (proton on C5) |

| ~4.3-4.4 | Triplet (t) | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |

| ~1.7-1.8 | Sextet (s) or Multiplet (m) | 2H | -O-CH₂-CH₂ -CH₂-CH₃ |

| ~1.4-1.5 | Sextet (s) or Multiplet (m) | 2H | -O-CH₂-CH₂-CH₂ -CH₃ |

| ~0.9-1.0 | Triplet (t) | 3H | -O-CH₂-CH₂-CH₂-CH₃ |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~164-165 | C2 (carbon attached to oxygen) |

| ~147-148 | C6 |

| ~138-139 | C4 |

| ~116-117 | C5 |

| ~110-111 | C3 |

| ~67-68 | -O-CH₂ -CH₂-CH₂-CH₃ |

| ~31-32 | -O-CH₂-CH₂ -CH₂-CH₃ |

| ~19-20 | -O-CH₂-CH₂-CH₂ -CH₃ |

| ~13-14 | -O-CH₂-CH₂-CH₂-CH₃ |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2960-2850 | Strong | Aliphatic C-H stretch |

| ~1600-1580 | Strong | C=C and C=N ring stretching |

| ~1470-1430 | Strong | C=C and C=N ring stretching |

| ~1250-1200 | Strong | Asymmetric C-O-C (aryl ether) stretch |

| ~1050-1020 | Medium | Symmetric C-O-C (ether) stretch |

| ~780-740 | Strong | C-H out-of-plane bend (ortho-disubstituted pyridine) |

Sample state: Neat liquid.

Table 4: Predicted Mass Spectrometry (MS) Fragmentation for this compound

| m/z | Ion |

| 151 | [M]⁺ (Molecular Ion) |

| 95 | [M - C₄H₈]⁺ (McLafferty rearrangement) |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) |

| 57 | [C₄H₉]⁺ (Butyl cation) |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following sections detail the standard methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[1]

-

Transfer the solution to a clean, dry 5 mm NMR tube.[1]

-

Add a small amount of a reference standard, typically tetramethylsilane (TMS), if not already present in the solvent.

¹H NMR Acquisition:

-

Tune and shim the probe for the sample.

-

Acquire a single-pulse ¹H spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0 ppm.

¹³C NMR Acquisition:

-

Tune and shim the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a 45-60° pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Neat Liquid):

-

Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (e.g., NaCl or KBr) are clean.[2][3]

-

For ATR, place a single drop of this compound directly onto the crystal.[4]

-

For transmission using salt plates, place a drop of the liquid on one plate and carefully place the second plate on top to create a thin film.[2][3][5]

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or with clean salt plates/ATR crystal).

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.[6]

-

Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.[6]

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction, and equipped with an Electron Ionization (EI) source.[7]

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

The concentration should be in the range of 10-100 µg/mL.

Data Acquisition (GC-MS with EI):

-

The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities.

-

The separated compound enters the mass spectrometer's ion source.

-

In the EI source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[8][9][10]

-

The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. researchgate.net [researchgate.net]

- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. eng.uc.edu [eng.uc.edu]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 9. bitesizebio.com [bitesizebio.com]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Butoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 2-Butoxypyridine. In the absence of publicly available experimental NMR data for this specific compound, this document provides a predicted spectral analysis. These predictions are derived from established NMR principles and comparative analysis of structurally analogous compounds, such as other 2-alkoxypyridines. Additionally, this guide outlines a comprehensive experimental protocol for the acquisition of high-quality NMR spectra.

Predicted ¹H and ¹³C NMR Spectral Data

The anticipated chemical shifts (δ), multiplicities, and coupling constants (J) for this compound are summarized below. These values are predicted for a sample dissolved in deuterated chloroform (CDCl₃), a common solvent for NMR analysis of organic compounds.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine ring and the butyl chain.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 (Pyridine) | 8.10 - 8.20 | Doublet of doublets (dd) | ~4.9, 1.9 | 1H |

| H-4 (Pyridine) | 7.45 - 7.55 | Triplet of doublets (td) | ~8.0, 1.9 | 1H |

| H-5 (Pyridine) | 6.75 - 6.85 | Doublet of doublets (dd) | ~8.0, 4.9 | 1H |

| H-3 (Pyridine) | 6.65 - 6.75 | Doublet (d) | ~8.0 | 1H |

| -OCH₂- (Butoxy) | 4.25 - 4.35 | Triplet (t) | ~6.7 | 2H |

| -OCH₂CH₂ - (Butoxy) | 1.70 - 1.80 | Sextet (s) | ~7.0 | 2H |

| -CH₂CH₂ CH₃ (Butoxy) | 1.40 - 1.50 | Sextet (s) | ~7.4 | 2H |

| -CH₃ (Butoxy) | 0.90 - 1.00 | Triplet (t) | ~7.4 | 3H |

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required for data acquisition.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | 163 - 165 |

| C-6 (Pyridine) | 146 - 148 |

| C-4 (Pyridine) | 138 - 140 |

| C-3 (Pyridine) | 115 - 117 |

| C-5 (Pyridine) | 110 - 112 |

| -OC H₂- (Butoxy) | 67 - 69 |

| -OCH₂C H₂- (Butoxy) | 30 - 32 |

| -CH₂C H₂CH₃ (Butoxy) | 18 - 20 |

| -C H₃ (Butoxy) | 13 - 15 |

Experimental Protocols

This section details a standard methodology for the preparation of a sample of this compound and its analysis by NMR spectroscopy.

I. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-25 mg of high-purity this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[1]

-

Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), to the vial.[2] CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds.[2]

-

Dissolution: Gently agitate the vial to ensure the complete dissolution of the sample. If necessary, a vortex mixer can be used.

-

Filtration and Transfer: To remove any particulate matter that could interfere with the magnetic field homogeneity, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.[3][4]

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent.

II. NMR Data Acquisition

-

Instrument Setup:

-

Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and match the probe for the respective nucleus (¹H or ¹³C).

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which will result in sharp and symmetrical peaks.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons.

-

Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

-

Temperature: 298 K (25 °C).

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is commonly used to simplify the spectrum and improve the signal-to-noise ratio.

-

Spectral Width: Approximately 220-240 ppm, centered around 120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay is often necessary for quaternary carbons.

-

Number of Scans: Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024-4096) is required compared to ¹H NMR.

-

Temperature: 298 K (25 °C).

-

III. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs) to convert the time-domain data into the frequency domain.

-

Phasing and Baseline Correction: Manually or automatically phase correct the resulting spectra to ensure all peaks are in the absorptive mode. Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃ in ¹H NMR and 77.16 ppm in ¹³C NMR).

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak. Identify the precise chemical shifts of all peaks in both ¹H and ¹³C spectra.

Visualizations

Chemical Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with a numbering scheme for the pyridine ring and lettering for the butoxy group to facilitate the correlation with the NMR spectral data.

References

In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Butoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2-butoxypyridine. The information herein is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Core Fragmentation Analysis

The mass spectrum of this compound is anticipated to be characterized by a series of fragmentation events primarily involving the butoxy side chain and the pyridine ring. The molecular ion (M+) is expected to be observed, and its fragmentation will likely proceed through several key pathways, including alpha-cleavage, McLafferty rearrangement, and cleavage of the C-O ether bond.

Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound under electron ionization mass spectrometry. The m/z values are calculated based on the most common isotopes.

| m/z | Proposed Fragment Ion | Proposed Fragmentation Pathway |

| 151 | [C₉H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 108 | [C₆H₆NO]⁺ | Loss of a propyl radical (•C₃H₇) via alpha-cleavage |

| 95 | [C₅H₅NO]⁺ | Loss of butene (C₄H₈) via McLafferty rearrangement |

| 94 | [C₅H₄NO]⁺ | Loss of a butyl radical (•C₄H₉) from the molecular ion |

| 78 | [C₅H₄N]⁺ | Loss of a butoxy radical (•OC₄H₉) from the molecular ion |

| 57 | [C₄H₉]⁺ | Butyl cation formed from cleavage of the C-O bond |

| 41 | [C₃H₅]⁺ | Allyl cation, a common fragment from butyl chains |

Proposed Fragmentation Pathways

The fragmentation of this compound is expected to follow established principles of mass spectrometry for ethers and aromatic nitrogen heterocycles. The key proposed pathways are illustrated in the diagram below.

Caption: Proposed EI fragmentation pathways of this compound.

Experimental Protocol for Mass Spectrometry Analysis

This section provides a detailed methodology for the acquisition of a mass spectrum for this compound.

1. Instrumentation

A high-resolution mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument, equipped with an electron ionization (EI) source is recommended. The instrument should be coupled to a gas chromatograph (GC) for sample introduction.

2. Reagents and Materials

-

This compound (analytical standard)

-

High-purity helium (carrier gas)

-

Solvent for sample dilution (e.g., dichloromethane or methanol, HPLC grade)

3. GC-MS Parameters

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold at 280 °C for 5 minutes

-

-

Transfer Line Temperature: 280 °C

4. Mass Spectrometer Parameters

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 35-500

-

Scan Speed: 1000 amu/s

5. Sample Preparation

Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a suitable volatile solvent such as dichloromethane or methanol.

6. Data Acquisition and Analysis

Inject the prepared sample into the GC-MS system. The acquired data should be processed using the instrument's software to obtain the mass spectrum of the this compound peak. The background spectrum should be subtracted to obtain a clean mass spectrum. The fragmentation pattern can then be analyzed and compared to the predicted data in this guide.

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the mass spectrometric analysis of this compound.

Caption: Workflow for the GC-MS analysis of this compound.

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Butoxypyridine

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the characteristic infrared (IR) spectroscopy peaks for 2-butoxypyridine. Due to the limited availability of direct spectral data for this specific compound in public databases, this guide presents a predicted spectrum based on the analysis of its constituent functional groups. The information herein is derived from established principles of infrared spectroscopy and data from analogous chemical structures.

Predicted Infrared Spectrum of this compound

The infrared spectrum of this compound is determined by the vibrational modes of its primary functional components: the pyridine ring, the ether linkage, and the butyl group. The principle of group frequencies allows for the prediction of the locations of major absorption bands.

The key functional groups and their expected vibrational modes are:

-

Pyridine Ring: Aromatic C-H stretching, C=C and C=N ring stretching vibrations.

-

Alkyl Aryl Ether: Asymmetric and symmetric C-O-C stretching vibrations.

-

Butyl Group: Aliphatic C-H stretching and bending vibrations.

The absence of certain bands can also be informative. For instance, the lack of a broad absorption band in the 3200-3600 cm⁻¹ region would confirm the absence of an O-H group, distinguishing it from hydroxylated pyridine derivatives.

Data Presentation: Predicted Characteristic Infrared Absorption Peaks

The following table summarizes the predicted quantitative data for the characteristic IR absorption peaks of this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~ 3100 - 3000 | Medium | =C-H Stretch | Pyridine Ring |

| ~ 2960 - 2850 | Strong | -C-H Stretch (asymmetric and symmetric) | Butyl Group |

| ~ 1600 - 1550 | Strong | C=C and C=N Ring Stretch | Pyridine Ring |

| ~ 1470 - 1430 | Medium | C=C and C=N Ring Stretch | Pyridine Ring |

| ~ 1465 | Medium | CH₂ Scissoring (Bending) | Butyl Group |

| ~ 1380 | Medium | CH₃ Umbrella (Bending) | Butyl Group |

| ~ 1300 - 1200 | Strong | Asymmetric C-O-C Stretch (Aryl-O) | Alkyl Aryl Ether |

| ~ 1150 - 1050 | Strong | Symmetric C-O-C Stretch (Alkyl-O) | Alkyl Aryl Ether |

| ~ 1000 - 700 | Medium | C-H Out-of-Plane Bending (Fingerprint Region) | Pyridine Ring |

Experimental Protocols for Infrared Spectrum Acquisition

As this compound is a liquid at room temperature, its infrared spectrum can be obtained using several standard techniques.[1][2] The two most common methods are the neat liquid cell (transmission) method and the Attenuated Total Reflectance (ATR) method.

Method 1: Neat Liquid Sample using a Salt Plate Cell (Transmission)

This is a traditional method for obtaining the IR spectrum of a pure liquid.

-

Materials:

-

FTIR Spectrometer

-

Polished salt plates (e.g., NaCl, KBr, or CaF₂)

-

Sample holder for the spectrometer

-

Glass dropper or pipette

-

Volatile solvent for cleaning (e.g., chloroform or isopropanol)

-

Kimwipes or other lint-free tissue

-

Desiccator for storing salt plates

-

-

Procedure:

-

Background Spectrum: Ensure the FTIR spectrometer's sample compartment is empty and clean. Run a background scan to account for atmospheric CO₂ and water vapor.

-

Sample Preparation:

-

Retrieve two salt plates from a desiccator. Handle them only by the edges to avoid moisture from fingerprints.

-

Clean the surfaces of the salt plates with a suitable volatile solvent and a lint-free wipe.

-

Using a clean glass dropper, place one to two drops of this compound onto the center of one salt plate.[3][4]

-

Carefully place the second salt plate on top of the first, gently pressing to spread the liquid into a thin, uniform film between the plates. Ensure no air bubbles are trapped.[4]

-

-

Spectrum Acquisition:

-

Mount the sandwiched plates onto the spectrometer's sample holder.

-

Place the holder in the sample compartment of the FTIR spectrometer.

-

Acquire the infrared spectrum over the desired range, typically 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Cleaning:

-

After analysis, disassemble the salt plates.

-

Clean the plates thoroughly with a volatile solvent to remove all traces of the sample.

-

Return the clean, dry plates to the desiccator for storage.

-

-

Method 2: Attenuated Total Reflectance (ATR)

ATR-FTIR is a modern, rapid, and often preferred method for liquid samples as it requires minimal sample preparation.

-

Materials:

-

FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Glass dropper or pipette

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Soft, lint-free wipes

-

-

Procedure:

-

Background Spectrum: With the clean, empty ATR crystal, run a background scan.

-

Sample Application:

-

Spectrum Acquisition:

-

If the ATR accessory has a pressure arm, lower it to ensure good contact between the sample and the crystal (this is more critical for solid or viscous samples).

-

Acquire the infrared spectrum.

-

-

Cleaning:

-

After the measurement is complete, simply wipe the liquid sample off the crystal using a soft wipe.

-

Clean the crystal surface with a solvent-dampened wipe to remove any residue.

-

-

Mandatory Visualization: Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the molecular structure of this compound and its primary characteristic infrared absorption regions.

Caption: Correlation of this compound's functional groups with their IR absorption regions.

References

- 1. 2-(tert-butoxy)pyridine | CymitQuimica [cymitquimica.com]

- 2. 2-(tert-Butoxy)pyridine | 83766-88-5 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

An In-depth Technical Guide to the Solubility and Stability of 2-Butoxypyridine in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-butoxypyridine, a key intermediate in various chemical syntheses. Due to the limited availability of direct quantitative data for this compound in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine these critical parameters. This includes qualitative solubility data for structurally analogous compounds, general stability considerations for pyridine derivatives, and detailed, standardized experimental protocols for both solubility and stability assessment.

Solubility of this compound

Table 1: Qualitative Solubility of Structurally Related 2-Alkoxypyridines

| Compound | Water | Common Organic Solvents (e.g., Ethanol, Acetone, Ether, Chloroform) | Reference |

| 2-Methoxypyridine | Practically insoluble to insoluble.[3] | Soluble.[1][3] | [1][3] |

| 2-Ethoxypyridine | Slightly soluble/limited solubility.[2] | Soluble.[2][4] | [2][4] |

Based on these analogs, this compound is anticipated to have low solubility in water and be soluble in a variety of common organic solvents. The increased length of the butoxy carbon chain, compared to methoxy and ethoxy groups, may further decrease its aqueous solubility.

Stability of this compound

Specific stability data for this compound is not extensively documented. However, the stability of pyridine and its derivatives is influenced by factors such as temperature, light, and pH.[5]

Thermal Stability: Pyridine derivatives can be susceptible to thermal decomposition, with onset temperatures varying based on their substitution patterns. For some substituted tosyl oximes of pyridine, exothermic decomposition has been observed at relatively low temperatures. A thorough evaluation of thermal stability is crucial, especially before scaling up reactions.

Photostability: Substituted pyridines can undergo photochemical reactions, such as phototransposition, when exposed to UV light, particularly in the vapor phase.[5] The specific degradation pathways and the extent of degradation will depend on the substituents and the irradiation conditions.

To ensure the integrity of this compound in experimental and storage conditions, it is imperative to conduct formal stability studies.

Experimental Protocols

The following sections detail standardized protocols for determining the solubility and stability of this compound.

Solubility Determination

Two common methods for determining solubility are the kinetic and thermodynamic solubility assays.[6][7]

3.1.1. Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of a compound upon its transition from a DMSO stock solution to an aqueous buffer.[6]

Objective: To determine the concentration at which this compound precipitates from an aqueous buffer when introduced from a DMSO stock solution.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).[8]

-

Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.[8]

-

Compound Addition: Transfer a small volume of each DMSO dilution to a corresponding well in a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH (e.g., 7.4). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.[8]

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).[8][9]

-

Detection of Precipitation: Measure the turbidity (cloudiness) of each well using a plate reader by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in turbidity indicates precipitation.[6][8] Alternatively, after incubation, the solutions can be filtered, and the concentration of the dissolved compound in the filtrate can be determined by LC-MS/MS or UV-Vis spectrophotometry against a calibration curve.[10][11]

-

Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed or the measured concentration in the saturated filtrate.[8][10]

3.1.2. Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound in a saturated solution and is considered the gold standard.[7][12]

Objective: To determine the equilibrium concentration of this compound in a saturated solution in a given solvent.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, buffer, or organic solvent) in a sealed vial.[12][13]

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[11][12]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid filter sorption, especially for poorly soluble compounds.[7]

-

Quantification: Withdraw a known volume of the clear supernatant and determine the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard calibration curve.[12][13]

-

Data Analysis: The thermodynamic solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or µM).[13]

Stability Assessment

Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines to provide evidence on how the quality of a substance varies over time under the influence of environmental factors.[14][15][16]

3.2.1. Thermal Stability Study

Objective: To evaluate the stability of this compound under accelerated and long-term storage conditions.

Methodology:

-

Sample Preparation: Place aliquots of this compound in suitable, sealed containers.

-

Storage Conditions: Store the samples under various temperature and humidity conditions as recommended by ICH guidelines.[14][17]

-

Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies and 0, 3, 6 months for accelerated studies).[15]

-

Analysis: At each time point, analyze the samples for appearance, purity (using a stability-indicating HPLC method), and the presence of degradation products.

-

Evaluation: A "significant change" is defined as a failure to meet the specification. If significant change occurs under accelerated conditions, testing at an intermediate condition is recommended.[14]

3.2.2. Photostability Study

Objective: To assess the stability of this compound when exposed to light.

Methodology:

-

Sample Preparation: Expose samples of this compound directly to a light source, alongside a control sample protected from light (e.g., wrapped in aluminum foil).

-

Light Source: Use a light source that provides a combination of visible and UV light, as specified in ICH guideline Q1B. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.

-

Analysis: After the exposure period, analyze both the exposed and control samples for any changes in appearance, purity, and the formation of degradation products using a suitable analytical method like HPLC.

-

Evaluation: Compare the results from the exposed and control samples to determine the extent of photodegradation.

Experimental Workflow Visualization

The following diagram illustrates a comprehensive workflow for the assessment of the solubility and stability of this compound.

References

- 1. 2-methoxypyridine (1628-89-3) | Trusted Bulk Distributor [chemicalbull.com]

- 2. 2-Ethoxypyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data, MSDS | High Purity 2-Ethoxypyridine for Sale [pipzine-chem.com]

- 3. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. benchchem.com [benchchem.com]

- 9. enamine.net [enamine.net]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. evotec.com [evotec.com]

- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 14. pharma.gally.ch [pharma.gally.ch]

- 15. database.ich.org [database.ich.org]

- 16. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. snscourseware.org [snscourseware.org]

Reactivity of 2-Butoxypyridine with electrophiles and nucleophiles

Introduction

2-Butoxypyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the versatile reactivity of its pyridine core. The presence of the electron-donating butoxy group at the 2-position significantly influences the electron density and regioselectivity of the pyridine ring, making it susceptible to a range of transformations with both electrophiles and nucleophiles. This guide provides an in-depth analysis of the reactivity of this compound, offering detailed experimental protocols and quantitative data to support synthetic planning and execution.

Reactions with Electrophiles

The butoxy group at the 2-position is an ortho-, para-director and an activating group for electrophilic aromatic substitution. However, the nitrogen atom in the pyridine ring is a deactivating feature. The interplay of these electronic effects directs electrophiles primarily to the 5-position, and to a lesser extent, the 3-position.

Table 1: Representative Electrophilic Substitution Reactions of this compound and Analogues

| Electrophile | Reagent and Conditions | Product | Yield (%) | Reference |

| Nitration | HNO₃/H₂SO₄ | 2-Butoxy-5-nitropyridine | ~90 | [1][2] |

| Bromination | Br₂/Acetic Acid | 5-Bromo-2-butoxypyridine | 62-67 (for 2-aminopyridine) | [3] |

| Bromination | NBS/Acetonitrile | 5-Bromo-2-butoxypyridine | >95 (for 2-aminopyridine) | [4] |

Note: Yields are based on reactions with structurally similar 2-substituted pyridines and represent expected outcomes for this compound.

Experimental Protocol: Nitration of this compound to 2-Butoxy-5-nitropyridine

This protocol is adapted from the nitration of similar pyridine derivatives.[1][2]

Materials:

-

This compound

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Sodium Bicarbonate (saturated solution)

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add 10 g of this compound to the cold sulfuric acid with continuous stirring.

-

Prepare a nitrating mixture by slowly adding 10 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the this compound solution, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto 200 g of crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield crude 2-butoxy-5-nitropyridine.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Reactions with Nucleophiles

This compound can undergo nucleophilic attack in two primary ways: direct nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present, or through deprotonation (metalation) followed by reaction with an electrophile.

Nucleophilic Aromatic Substitution (SNAr)

For SNAr to occur, an electron-withdrawing group is typically required to activate the ring, and a good leaving group must be present. For instance, in 2-butoxy-5-nitropyridine, the nitro group activates the ring towards nucleophilic attack, but the butoxy group is a poor leaving group. A more common scenario involves the displacement of a halide from a 2-alkoxyhalopyridine.

Metalation

The pyridine ring can be deprotonated at the C-6 position by strong bases like organolithium reagents. The resulting lithiated species is a powerful nucleophile that can react with various electrophiles.

Table 2: Representative Nucleophilic Reactions of this compound and Analogues

| Reaction Type | Nucleophile/Base | Electrophile | Product | Yield (%) | Reference |

| SNAr | Morpholine | - | 2-Morpholino-5-nitropyridine | High (for 2-methoxy-5-nitropyridine) | [5] |

| Metalation | n-BuLi | DMF | 2-Butoxy-6-formylpyridine | ~90 (for 2-chloropyridine) | [6] |

| Metalation | n-BuLi | Benzaldehyde | 2-Butoxy-6-(hydroxyphenylmethyl)pyridine | Good (general for lithiated pyridines) | [6] |

Note: Yields are based on reactions with structurally similar substituted pyridines and represent expected outcomes for this compound derivatives.

Experimental Protocol: Lithiation of this compound and Quenching with an Electrophile

This protocol is a general procedure based on the lithiation of other substituted pyridines.[6]

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Electrophile (e.g., N,N-dimethylformamide, benzaldehyde)

-

Saturated Ammonium Chloride solution

-

Diethyl Ether

-

Anhydrous Sodium Sulfate

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 10 mmol of this compound in 50 mL of anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add 1.1 equivalents of n-BuLi in hexanes dropwise to the solution.

-

Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

-

Add 1.2 equivalents of the chosen electrophile dropwise to the reaction mixture.

-

Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.

-

Quench the reaction by the slow addition of 20 mL of saturated ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Cross-Coupling Reactions

This compound derivatives, particularly those bearing a halide, are excellent substrates for transition-metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. These reactions are powerful tools for the formation of carbon-carbon bonds.

Table 3: Representative Suzuki-Miyaura Coupling of this compound Derivatives

| Pyridine Substrate | Boronic Acid/Ester | Catalyst/Ligand/Base | Product | Yield (%) | Reference |

| 5-Bromo-2-butoxypyridine | Phenylboronic acid | Pd(dppf)Cl₂/Na₃PO₄ | 2-Butoxy-5-phenylpyridine | 72 (for PyFluor) | [7][8] |

| 5-Bromo-2-butoxypyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂/Na₃PO₄ | 2-Butoxy-5-(4-methoxyphenyl)pyridine | Modest to Good | [7][8] |

| 5-Bromo-2-butoxypyridine | Thiophene-2-boronic acid | Pd(dppf)Cl₂/Na₃PO₄ | 2-Butoxy-5-(thiophen-2-yl)pyridine | Modest to Good | [7][8] |

Note: Yields are based on Suzuki-Miyaura reactions of similar pyridine electrophiles and represent expected outcomes.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-butoxypyridine

This protocol is a general procedure based on established methods for Suzuki-Miyaura couplings of pyridyl halides.[7][8]

Materials:

-

5-Bromo-2-butoxypyridine

-

Arylboronic acid or ester

-

Pd(dppf)Cl₂

-

Sodium Phosphate (Na₃PO₄)

-

Dioxane

-

Water

-

Argon or Nitrogen gas

Procedure:

-

To a reaction vial, add 5-bromo-2-butoxypyridine (1.0 mmol), the arylboronic acid or ester (1.5 mmol), Pd(dppf)Cl₂ (0.05 mmol), and Na₃PO₄ (3.0 mmol).

-

Evacuate and backfill the vial with an inert gas (argon or nitrogen) three times.

-

Add 5 mL of dioxane and 1 mL of water to the vial.

-

Seal the vial and heat the reaction mixture at 80-100 °C with stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

This compound is a versatile building block in organic synthesis. The butoxy group activates the pyridine ring towards electrophilic substitution, primarily at the 5-position. The pyridine nitrogen directs nucleophilic attack and facilitates metalation at the 6-position. Furthermore, halogenated derivatives of this compound are excellent precursors for a variety of cross-coupling reactions, enabling the synthesis of complex molecular architectures. The experimental protocols and data presented in this guide provide a solid foundation for the rational design and successful execution of synthetic routes involving this compound and its derivatives.

References

- 1. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 2. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 3. orgsyn.org [orgsyn.org]

- 4. 5-Bromo-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. lookchem.com [lookchem.com]

- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholarship.claremont.edu [scholarship.claremont.edu]

2-Butoxypyridine: A Technical Guide to its Potential Applications in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butoxypyridine, a member of the 2-alkoxypyridine family, presents a unique scaffold for organic synthesis and medicinal chemistry. While its direct applications are not as extensively documented as its isomer, 2-tert-butoxypyridine, its chemical properties suggest significant potential as a versatile building block and ligand. This technical guide consolidates the available information on this compound, including its physicochemical properties, synthesis, and potential applications. By drawing parallels with more studied 2-alkoxypyridines, this document aims to provide a foundational understanding for researchers interested in exploring the utility of this compound in novel synthetic methodologies and drug discovery programs.

Introduction